REACTION_CXSMILES
|
C[O:2][C:3]1[C:4](=[O:10])[CH:5]([CH3:9])[CH2:6][C:7]=1[CH3:8].Cl>>[OH:10][C:4]1[C:3](=[O:2])[CH:7]([CH3:8])[CH2:6][C:5]=1[CH3:9]
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Name
|
|
Quantity
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2.15 g
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Type
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reactant
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Smiles
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COC=1C(C(CC1C)C)=O
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Name
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|
Quantity
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21.5 g
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Type
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reactant
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Smiles
|
Cl
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
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concentrated on a rotary evaporator
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Type
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CUSTOM
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Details
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After recrystallization from ether/hexane 1:1 there
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Name
|
|
Type
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product
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Smiles
|
OC=1C(C(CC1C)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 54.2% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |